molecular formula C16H15ClN2O B11341639 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole CAS No. 1018125-78-4

5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11341639
CAS No.: 1018125-78-4
M. Wt: 286.75 g/mol
InChI Key: JUVGTIMOFXTWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic benzimidazole derivative intended for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities and its ability to interact with various biopolymers due to its resemblance to naturally occurring purine nucleotides . While specific biological data for this compound is not yet reported in the public domain, its molecular structure suggests significant research potential. Benzimidazole derivatives bearing a 5-chloro substituent are frequently investigated for their enhanced biological activities. Scientific studies have highlighted that 5-halo-substituted benzimidazoles, in particular, demonstrate promising broad-spectrum antimicrobial activity, showing efficacy against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structurally complex benzimidazoles are actively explored in oncology research for their ability to act as targeted therapies, functioning through mechanisms such as enzyme inhibition, DNA interaction, and modulation of key cancer-related pathways . This compound is offered exclusively for laboratory research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1018125-78-4

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-5-3-4-6-15(10)20-11(2)16-18-13-8-7-12(17)9-14(13)19-16/h3-9,11H,1-2H3,(H,18,19)

InChI Key

JUVGTIMOFXTWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Chlorination Strategies

Chlorination is commonly achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . In one protocol, 4-chloro-1,2-diaminobenzene serves as the starting material, ensuring direct incorporation of chlorine at position 5. Alternatively, post-cyclization chlorination may employ chlorine gas in acetic acid, though this risks over-chlorination.

Cyclocondensation with Carbonyl Equivalents

Reaction of 4-chloro-1,2-diaminobenzene with α-ketoesters or α-ketoacids under acidic conditions (e.g., HCl in ethanol) yields the benzimidazole core. For example, condensation with ethyl pyruvate generates the 2-carbethoxy intermediate, which is subsequently functionalized.

Functionalization at Position 2: Introducing the Phenoxyethyl Group

The 2-[1-(2-methylphenoxy)ethyl] substituent requires multi-step synthesis, typically involving alkylation or nucleophilic substitution .

Alkylation via Halogen Intermediates

A widely adopted route involves:

  • Synthesis of 2-chloromethylbenzimidazole : Treatment of the benzimidazole core with thionyl chloride (SOCl₂) converts a hydroxymethyl group to chloromethyl.

  • Nucleophilic substitution with 2-methylphenol : Reacting the chloromethyl intermediate with 2-methylphenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C installs the phenoxyethyl group.

Example Protocol

  • Step 1 : 5-Chloro-1H-benzimidazole-2-methanol (10 g) is treated with SOCl₂ (15 mL) in dichloromethane (DCM) at 0°C for 2 h. The product, 5-chloro-2-chloromethyl-1H-benzimidazole , is isolated in 85% yield.

  • Step 2 : The chloromethyl derivative is reacted with 2-methylphenol (1.2 eq) and K₂CO₃ (2 eq) in DMF at 90°C for 12 h. Purification by recrystallization from ethanol yields the target compound (72% yield).

Reductive Amination Approach

An alternative method employs reductive amination to introduce the ethylphenoxy moiety:

  • Formation of a ketone intermediate : Condensation of 5-chloro-1H-benzimidazole-2-carbaldehyde with 2-methylphenoxyacetaldehyde using a Dean-Stark trap.

  • Reduction with sodium borohydride (NaBH₄) : The imine intermediate is reduced in methanol at 0°C, affording the ethylphenoxy group.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Solvent DMF or THFMaximizes solubility of intermediates
Temperature 80–100°C for alkylationAccelerates SN2 kinetics
Base K₂CO₃ or Cs₂CO₃Enhances nucleophilicity of phenoxide
Catalyst KI (for Finkelstein reaction)Facilitates halogen exchange

Data adapted from.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >98% purity (HPLC). Alternative solvents include acetonitrile or ethyl acetate/hexane mixtures.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 4H, aromatic), 4.50 (q, J=7.2 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.85 (t, J=7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym).

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Use of directed ortho-metalation with n-BuLi ensures precise chlorine placement.

  • Byproduct Formation : Chromatographic purification (silica gel, eluent: CHCl₃/MeOH 9:1) removes unreacted phenols and dimeric impurities.

Scale-Up Considerations

Industrial adaptations emphasize:

  • Continuous flow chemistry for cyclocondensation steps to enhance heat transfer.

  • Catalytic hydrogenation over stoichiometric reductants to improve atom economy .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives, including 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole, have demonstrated significant antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Case Studies and Findings:

  • A study evaluated the antibacterial activity of synthesized benzimidazole derivatives against Escherichia coli and Pseudomonas aeruginosa using disc diffusion methods. The results showed promising activity, indicating that the compounds could serve as potential alternatives to conventional antibiotics .
  • Another investigation into the structure-activity relationship of benzimidazole derivatives revealed that certain modifications enhance antibacterial efficacy, particularly against Gram-negative bacteria .
CompoundBacterial StrainInhibition Zone (mm)Reference
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleE. coli18
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleP. aeruginosa15

Antifungal Activity

Benzimidazole derivatives are also recognized for their antifungal properties, making them valuable in treating fungal infections.

Research Insights:

  • A study reported that benzimidazole derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger . The presence of specific substituents, like chloro or methyl groups, significantly influenced their effectiveness .
  • In vitro tests demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
CompoundFungal StrainMIC (µg/ml)Reference
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleC. albicans50
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleA. niger62.5

Anticancer Properties

The anticancer potential of benzimidazole derivatives has gained attention in recent years due to their ability to inhibit cell proliferation in various cancer cell lines.

Notable Findings:

  • In a study evaluating the cytotoxic effects of several benzimidazole derivatives, it was found that 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole exhibited significant inhibition of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
  • The mechanism of action is believed to involve the inhibition of DNA topoisomerases, crucial enzymes in DNA replication and transcription .
CompoundCancer Cell LineIC50 (µM)Reference
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleHeLa12.5
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleMCF715.0

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential in treating inflammatory diseases.

Research Outcomes:

  • A series of studies demonstrated that certain benzimidazole compounds effectively inhibited cyclooxygenase enzymes (COX), which play a significant role in inflammation .
  • The anti-inflammatory activity was evaluated through various assays measuring edema reduction and pain relief compared to standard anti-inflammatory drugs.
CompoundCOX Inhibition (%)Reference
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole70% (COX-2)
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole65% (COX-1)

Mechanism of Action

The mechanism of action of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Thiophene-Substituted Analogs (): Exhibit rotational disorder in the thiophene substituents, with major components showing dihedral angles of 38.90° and 36.32° relative to the benzimidazole plane. Weak C–H⋯N interactions stabilize crystal packing into chains parallel to the [100] axis.
  • Sulfonylated Derivatives (): 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole forms a 0.759:0.241 mixture with its 5-chloro isomer. Sulfonyl groups increase steric bulk, affecting binding to biological targets.

Table 2: Structural Parameters of Benzimidazole Derivatives

Compound Dihedral Angles (°) Intermolecular Interactions Disorder Ratio (Major:Minor)
5-Chloro-2-(thiophen-2-yl) derivative 38.90, 36.32 C–H⋯N, C–H⋯π (thiophene) 0.927:0.073
Sulfonylated derivative N/A N/A 0.759:0.241

Biological Activity

5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural versatility of benzimidazoles allows for modifications that enhance their biological activity. Key activities include:

  • Anticancer : Many benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antibacterial : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal : Certain derivatives display antifungal activity against pathogenic fungi.

Anticancer Activity

5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole has demonstrated notable anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Compounds have been shown to disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which are crucial for programmed cell death .
  • Cell Cycle Arrest : Research indicates that benzimidazole derivatives can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazoleMDA-MB-231 (breast cancer)TBDApoptosis induction
5-chloro-1H-benzimidazoleHCT116 (colon cancer)0.67Cell cycle arrest
5-(4-chlorophenyl)-1H-benzimidazolePC-3 (prostate cancer)0.80DNA intercalation

Antimicrobial Activity

The antimicrobial efficacy of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole has been explored against various pathogens:

  • Bacterial Activity : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antibacterial agent .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus8Amikacin
Escherichia coli4Gentamycin
Methicillin-resistant Staphylococcus aureus4Gentamycin

Antifungal Activity

Research has also highlighted the antifungal potential of benzimidazole derivatives. Compounds similar to 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger.

The mechanisms underlying the biological activities of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole include:

  • Topoisomerase Inhibition : Benzimidazoles can interfere with DNA replication by inhibiting topoisomerases, enzymes crucial for DNA unwinding during replication .
  • Hydrophobic Interactions : The lipophilic nature of these compounds facilitates membrane permeation, enhancing their bioavailability and efficacy against target cells .

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including the compound . For instance:

  • A study reported that modifications at specific positions on the benzimidazole ring significantly enhanced anticancer activity against multiple cell lines .
  • Another investigation highlighted the structure-activity relationship (SAR), indicating that substituents like chloro and methyl groups on the phenyl ring improve antimicrobial efficacy .

Q & A

Q. What are the standard synthetic protocols for 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole?

Methodological Answer: The synthesis typically involves a condensation reaction between 1,2-diamino-4-chlorobenzene and a substituted aldehyde. For analogous benzimidazole derivatives (e.g., thiophene-containing analogs), researchers use ethanol as a solvent under reflux conditions, followed by crystallization . Key steps include:

  • Reagent ratio optimization : A 1:1 molar ratio of diamine to aldehyde minimizes side products.
  • Acid catalysis : Trace HCl or acetic acid accelerates cyclization.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure crystals for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR : Assign chemical shifts (e.g., aromatic protons at δ 7.0–8.0 ppm, methylphenoxy protons at δ 1.2–1.5 ppm) and coupling constants to confirm substituent positions .
  • X-ray crystallography : Resolve molecular geometry, bond lengths, and torsion angles. For example, a P21/n space group with Z = 8 is common for benzimidazole derivatives .
  • IR spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Questions

Q. How can rotational disorder in the 2-methylphenoxy group be addressed during X-ray structure refinement?

Methodological Answer: Disorder in flexible substituents (e.g., methylphenoxy) is resolved using:

  • SHELXL constraints : Apply SAME and EADP commands to equate bond lengths and thermal parameters of disordered components .
  • Occupancy refinement : Fix major/minor site ratios (e.g., 0.927:0.073) based on electron density maps .
  • Planarity restraints : Use FLAT to maintain the benzimidazole core’s geometry during refinement .
  • Validation tools : Check residual density peaks (<0.5 eÅ⁻³) and R-factor convergence (R1 < 0.05) .

Q. How to resolve contradictions between NMR and crystallographic data due to co-crystallized impurities?

Methodological Answer:

  • High-field NMR (≥400 MHz) : Detect minor impurities (e.g., 6-chloro isomer at 6.0% occupancy) via signal integration .
  • Crystallographic occupancy validation : Compare refined site-occupancy factors (SOFs) with NMR integration ratios .
  • DFT calculations : Simulate NMR chemical shifts for proposed impurity structures to match experimental data .

Q. What experimental designs are recommended to study intermolecular interactions in the solid state?

Methodological Answer:

  • X-ray diffraction : Analyze weak interactions (e.g., C–H⋯N, distance ~2.6 Å) and π-stacking (dihedral angles ~36–39°) .
  • Mercury CSD software : Visualize packing motifs (e.g., [100]-aligned chains) and quantify interaction frequencies .
  • Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 133–167°C for morpholine derivatives) with lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.